molecular formula C12H10ClN B12953014 2-Chloro-4-methyl-5-phenylpyridine

2-Chloro-4-methyl-5-phenylpyridine

Cat. No.: B12953014
M. Wt: 203.67 g/mol
InChI Key: HGGBRNDIABCGNR-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyridine with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-methyl-5-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-phenylpyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methyl-4-phenylpyrimidine
  • 2-Chloro-4-methyl-5-phenylpyridine
  • 2-Chloro-5-iodopyridine

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or binding characteristics are required .

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

2-chloro-4-methyl-5-phenylpyridine

InChI

InChI=1S/C12H10ClN/c1-9-7-12(13)14-8-11(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

HGGBRNDIABCGNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=CC=CC=C2)Cl

Origin of Product

United States

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